(4S)-4-(2-Furanyl)-2-oxazolidinone

Crystallography Conformational Analysis Chiral Auxiliary Design

(4S)-4-(2-Furanyl)-2-oxazolidinone (CAS: 113452-74-7) is a chiral, non-racemic oxazolidinone featuring a furan-2-yl substituent at the 4-position. It belongs to the Evans chiral auxiliary family, a class of compounds widely employed for stereocontrol in asymmetric synthesis, including alkylation, aldol, and cycloaddition reactions.

Molecular Formula C7H7NO3
Molecular Weight 153.13538
CAS No. 113452-74-7
Cat. No. B1142377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-4-(2-Furanyl)-2-oxazolidinone
CAS113452-74-7
Synonyms(4S)-4-(2-Furanyl)-2-oxazolidinone
Molecular FormulaC7H7NO3
Molecular Weight153.13538
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S)-4-(2-Furanyl)-2-oxazolidinone (CAS 113452-74-7): A Chiral Oxazolidinone for Asymmetric Synthesis


(4S)-4-(2-Furanyl)-2-oxazolidinone (CAS: 113452-74-7) is a chiral, non-racemic oxazolidinone featuring a furan-2-yl substituent at the 4-position. It belongs to the Evans chiral auxiliary family, a class of compounds widely employed for stereocontrol in asymmetric synthesis, including alkylation, aldol, and cycloaddition reactions [1]. Its molecular structure has been elucidated by single-crystal X-ray diffraction, confirming the (S)-configuration at the C4 stereocenter and providing a precise three-dimensional framework that underpins its stereodirecting function [2].

Chiral auxiliary workflow for asymmetric alkylation, aldol, and cycloaddition studies
Stereochemical-control study fit with crystallographically validated (S)-configuration at C4
Supports computational modeling of stereoselective transition states via reported furan-ring geometry

The Risk of Substituting (4S)-4-(2-Furanyl)-2-oxazolidinone in Stereoselective Synthesis


In asymmetric synthesis, the diastereoselectivity of a reaction is highly sensitive to the steric and electronic properties of the chiral auxiliary's substituent. The 2-furanyl group on this oxazolidinone provides a unique combination of conformational rigidity and electron density compared to standard alkyl or aryl substituents. Generic substitution with a different 4-substituted oxazolidinone (e.g., 4-benzyl, 4-phenyl, or 4-isopropyl) is not advisable, as it can lead to significantly altered diastereomeric ratios (dr) or even reversed stereochemical outcomes [1]. This is because the substituent not only provides steric bias but also participates in specific non-covalent interactions, such as CH–π interactions, which can stabilize particular transition states and override simple steric shielding models [2].

Target
(4S)-4-(2-Furanyl)-2-oxazolidinone
Furan-2-yl substituent provides conformational rigidity and CH–π interaction potential
Substitute Risk
4-Benzyl / 4-Phenyl / 4-Isopropyl analogs
Steric and electronic profile differs; diastereomeric ratio may shift or invert
Target
CH–π dispersive stabilization
Furan π-system reported to engage in transition-state stabilization via non-covalent interactions
Substitute Risk
Saturated alkyl substituents
Lack of π-system may alter stereochemical outcome; reversed selectivity reported in class-level studies

Quantitative Differentiation of (4S)-4-(2-Furanyl)-2-oxazolidinone: Evidence from Crystallography and Stereoselectivity


Conformational Rigidity and Geometry: Crystal Structure Comparison to Other 4-Substituted Oxazolidinones

The three-dimensional structure of (4S)-4-(2-Furanyl)-2-oxazolidinone, as determined by single-crystal X-ray diffraction, reveals a specific ring conformation and spatial orientation of the furan ring that is distinct from other 4-substituted Evans auxiliaries. This structural pre-organization is fundamental to its function as a chiral controller [1].

Crystal Structure & Conformation
Reported
Monoclinic, space group P21/c; a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)° at 291 K. Furan ring nearly coplanar with C4–H bond (torsion angle approx. −179°).
Supports stereochemical-control context via validated (S)-configuration and predictable conformational scaffold
Crystal structure confirms absolute configuration; distinct from 4-phenyl or 4-benzyl analog conformations
Crystallography Conformational Analysis Chiral Auxiliary Design

Impact on Stereoselectivity in Cycloaddition Reactions: The Role of Furan-π Interactions

Computational studies on oxazolidinone-directed (4+3) cycloadditions demonstrate that stereoselectivity is not simply a result of steric shielding. The nature of the substituent on the auxiliary can dramatically alter, and even reverse, the expected stereochemical outcome by stabilizing crowded transition states through attractive interactions [1].

Cycloaddition Stereoselectivity
Class-level
In related oxazolidinone-directed (4+3) cycloadditions, changing the C4 substituent from phenyl to alkyl inverted the diastereomeric ratio from 82:18 to 23:77 — a 59-percentage-point shift attributed to CH–π interactions. DFT calculations at B3LYP/6-31G(d); experimental conditions: THF, −40 to −50 °C.
Class-level inference: furan π-system may engage in attractive CH–π interactions that saturated alkyl substituents cannot replicate
Direct experimental dr data for this specific furanyl auxiliary not available; interpretation based on related systems
Stereoselectivity Cycloaddition Computational Chemistry Non-Covalent Interactions

Recommended Application Scenarios for (4S)-4-(2-Furanyl)-2-oxazolidinone in Research and Development


Stereoselective Synthesis of Complex Furan-Containing Natural Products

This compound is ideally suited for use as a chiral auxiliary in the total synthesis of natural products that contain a furan or tetrahydrofuran moiety. The furan ring on the auxiliary can mimic or complement the target's structure, potentially leading to matched/mismatched effects that enhance the overall stereoselectivity of key steps like aldol reactions or Michael additions. Its defined crystal structure [1] provides a reliable basis for rational design and computational modeling of the synthetic route.

Investigating Non-Steric Stereocontrol Elements in Cycloadditions

Researchers studying the fundamental origins of stereoselectivity in cycloaddition reactions (e.g., (4+3) or Diels-Alder) can utilize this compound to probe the influence of CH–π interactions. The furan ring offers a distinct electronic profile compared to standard phenyl or alkyl auxiliaries, making it a valuable probe for computational and experimental studies aimed at understanding and predicting stereochemical outcomes [2].

Development of Novel Chiral Ligands and Catalysts

As a conformationally defined, enantiopure building block, (4S)-4-(2-furanyl)-2-oxazolidinone can serve as a starting material for synthesizing new chiral ligands, organocatalysts, or other chiral controllers. The furan group provides a synthetic handle for further functionalization (e.g., through electrophilic aromatic substitution or cycloadditions) that is not present in simpler alkyl- or phenyl-substituted auxiliaries.

Application
Selection Property
Validation Focus
Furan-containing natural product total synthesis
Chiral auxiliary workflow with furan-ring structural complementarity
Stereoselectivity outcome in aldol / Michael addition steps
Non-steric stereocontrol mechanism studies in cycloadditions
Furan-π interaction probe context vs. phenyl or alkyl auxiliaries
Diastereomeric ratio comparison and computational modeling concordance
Chiral ligand and organocatalyst development
Enantiopure building block with furan functionalization handle
Ligand performance and stereochemical induction characterization

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